molecular formula C18H18O3 B13824369 Ethyl 3-(2-benzylphenyl)-3-oxopropanoate

Ethyl 3-(2-benzylphenyl)-3-oxopropanoate

Cat. No.: B13824369
M. Wt: 282.3 g/mol
InChI Key: LTHMGKHLRDMBNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-benzylbenzoylacetate is an organic compound with the molecular formula C17H16O3. It is an ester derived from benzoylacetic acid and ethyl alcohol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-benzylbenzoylacetate can be synthesized through a multi-step process involving the reaction of benzoyl chloride with ethyl acetoacetate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, followed by purification through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of ethyl 2-benzylbenzoylacetate involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzylbenzoylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoylacetate derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Benzyl halides.

Scientific Research Applications

Ethyl 2-benzylbenzoylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-benzylbenzoylacetate involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of active metabolites. The pathways involved include ester hydrolysis and subsequent reactions with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-benzylbenzoylacetate is unique due to its specific structural features, which confer distinct reactivity and applications. The presence of both benzoyl and benzyl groups allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

ethyl 3-(2-benzylphenyl)-3-oxopropanoate

InChI

InChI=1S/C18H18O3/c1-2-21-18(20)13-17(19)16-11-7-6-10-15(16)12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3

InChI Key

LTHMGKHLRDMBNS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=CC=C1CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.